molecular formula C13H8Cl2O3 B15164120 3-(3,5-Dichlorophenoxy)benzoic acid CAS No. 149609-34-7

3-(3,5-Dichlorophenoxy)benzoic acid

Cat. No.: B15164120
CAS No.: 149609-34-7
M. Wt: 283.10 g/mol
InChI Key: FCFFUYCURTYWPN-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenoxy)benzoic acid is an organic compound with the molecular formula C13H8Cl2O3 It is characterized by the presence of a benzoic acid moiety substituted with a 3,5-dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenoxy)benzoic acid typically involves the reaction of 3,5-dichlorophenol with 3-chlorobenzoic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by acidification to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the chlorination of benzonitrile to produce 3,5-dichlorobenzonitrile, which is then hydrolyzed and acidified to obtain 3,5-dichlorobenzoic acid. This intermediate is further reacted with 3-chlorophenol to yield the target compound .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or other strong bases are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride may be used.

    Esterification: Acid catalysts such as sulfuric acid are typically used.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, esters, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

3-(3,5-Dichlorophenoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenoxy)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect metabolic and signaling pathways in cells .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichlorobenzoic acid
  • 3,5-Dichlorophenol
  • 3,5-Dichlorobenzamide

Uniqueness

3-(3,5-Dichlorophenoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

149609-34-7

Molecular Formula

C13H8Cl2O3

Molecular Weight

283.10 g/mol

IUPAC Name

3-(3,5-dichlorophenoxy)benzoic acid

InChI

InChI=1S/C13H8Cl2O3/c14-9-5-10(15)7-12(6-9)18-11-3-1-2-8(4-11)13(16)17/h1-7H,(H,16,17)

InChI Key

FCFFUYCURTYWPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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